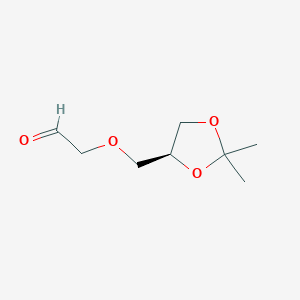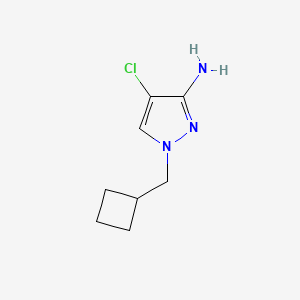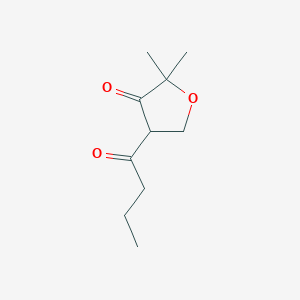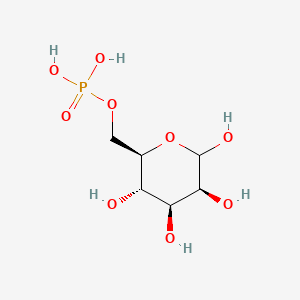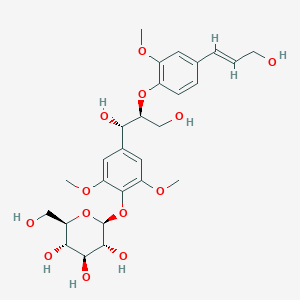
LongiflorosideB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongiflorosideB is a chemical compound belonging to the iridoid glycosides family. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is isolated from various plant species, particularly those in the genus Veronica .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LongiflorosideB involves several steps, starting from the extraction of plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the compound. The reaction conditions often include the use of organic solvents like methanol or ethanol, and the process may involve heating and stirring to ensure complete extraction .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the compound. The process is optimized to minimize the use of solvents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: LongiflorosideB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
LongiflorosideB has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridoid glycosides and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of LongiflorosideB involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of toll-like receptor 4 (TLR4) and downstream signaling pathways, leading to reduced production of inflammatory cytokines. This inhibition is achieved through the suppression of key signaling molecules like protein kinase C delta (PKCδ) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
LongiflorosideA: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.
Verproside: Known for its anti-inflammatory and hepatoprotective effects.
Catalpol: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness: LongiflorosideB is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit TLR4-mediated inflammatory responses sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H36O13 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(1S,2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H36O13/c1-35-17-9-14(5-4-8-28)6-7-16(17)38-20(12-29)22(31)15-10-18(36-2)26(19(11-15)37-3)40-27-25(34)24(33)23(32)21(13-30)39-27/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3/b5-4+/t20-,21+,22-,23+,24-,25+,27-/m0/s1 |
InChI Key |
JGLLDOSJZFNKOI-URMHCOHTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]([C@H](CO)OC3=C(C=C(C=C3)/C=C/CO)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(C(CO)OC3=C(C=C(C=C3)C=CCO)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
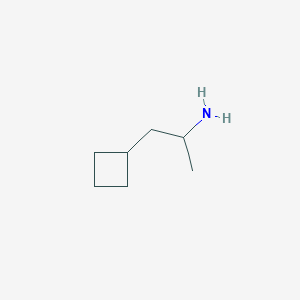
![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13060265.png)
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
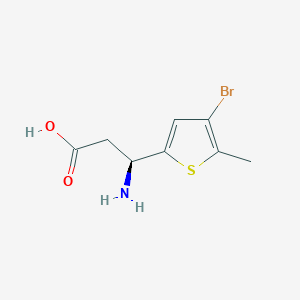

![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
